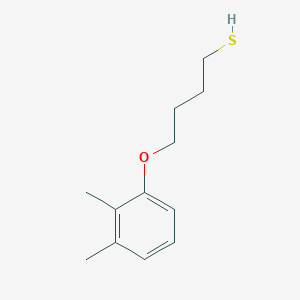

4-(2,3-dimethylphenoxy)-1-butanethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14/h5-7,14H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPQWZFBZGHRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 2,3 Dimethylphenoxy 1 Butanethiol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 4-(2,3-dimethylphenoxy)-1-butanethiol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals three primary strategic disconnections that form the basis for potential synthetic routes.

The most logical disconnections are at the carbon-sulfur (C-S) and the aryl oxygen-carbon (ArO-C) bonds.

C-S Bond Disconnection: This is often the most direct approach for thiol synthesis. The disconnection of the C-S bond leads to a synthon of a 4-(2,3-dimethylphenoxy)butyl cation and a sulfide (B99878) anion. In practice, this translates to using a precursor like 4-(2,3-dimethylphenoxy)-1-butanol or its corresponding halide (e.g., 1-bromo-4-(2,3-dimethylphenoxy)butane) and a sulfur-donating reagent such as thiourea (B124793) or sodium hydrosulfide (B80085).

ArO-C Bond Disconnection: This strategy focuses on forming the ether linkage as a key step. The disconnection points to 2,3-dimethylphenol (B72121) and a C4 synthon containing a terminal thiol group, such as 4-mercapto-1-butanol (B77687). This approach is common in the synthesis of aryl ethers.

C-C Bond Disconnection: A less common, though feasible, strategy involves building the butane (B89635) chain itself. This could involve disconnecting the C4 chain into smaller fragments, for instance, a two-carbon electrophile and a two-carbon nucleophile, one of which would be attached to the 2,3-dimethylphenoxy group. While more complex, this approach offers flexibility in creating analogs with modified chain lengths. researchgate.net

These disconnections pave the way for the various forward-synthetic methodologies discussed in the subsequent sections.

Classical Synthetic Pathways to this compound Core Structure

Classical synthesis relies on well-established, often stoichiometric, reactions to build molecular frameworks. The synthesis of this compound can be efficiently achieved by combining classical etherification and thiolation reactions.

Thiolation Reactions: Mechanism and Optimization

The introduction of the thiol functional group is a critical step. The choice of method often depends on the nature of the precursor, which is typically an alcohol or an alkyl halide.

One of the most reliable methods involves the conversion of a primary alcohol, such as 4-(2,3-dimethylphenoxy)-1-butanol, into the corresponding thiol. This can be achieved through a two-step process: activation of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a sulfur source. A more direct, one-pot conversion of primary and secondary alcohols to thiols and their esters is the Mitsunobu reaction. google.com This reaction utilizes a thiolacid, such as thioacetic acid, with triphenylphosphine (B44618) and a dialkyl azodicarboxylate, leading to a thioester intermediate that can be hydrolyzed to the free thiol. google.com

Alternatively, if the precursor is an alkyl halide like 1-bromo-4-(2,3-dimethylphenoxy)butane, the thiol can be formed via reaction with thiourea. This process forms a stable, crystalline S-alkylisothiouronium salt, which upon alkaline hydrolysis, yields the desired thiol with high purity and yield. prepchem.com This method avoids the common side reaction of disulfide formation. The direct conversion of alcohols to thiols can also be accomplished using reagents like Lawesson's reagent. rsc.org

For milder, more selective approaches, chemo-enzymatic methods offer a powerful alternative. For instance, the hydrolysis of a thioacetate (B1230152) precursor to the final thiol can be catalyzed by enzymes like esterases under neutral pH and ambient temperature, which can be beneficial for sensitive substrates. nih.gov

Table 1: Comparison of Common Thiolation Methods

| Method | Precursor | Key Reagents | Mechanism | Key Characteristics |

|---|---|---|---|---|

| Via Thiourea | Alkyl Halide | 1. Thiourea 2. Base (e.g., NaOH) | SN2 followed by hydrolysis | High yield; avoids disulfide formation; intermediate is often crystalline. prepchem.com |

| Mitsunobu Reaction | Alcohol | Thioacetic acid, PPh3, DEAD/DIAD | SN2 with inversion of configuration | Mild conditions; converts alcohols directly to thioesters for subsequent hydrolysis. google.com |

| Via Thioacetate | Alkyl Halide | 1. Sodium thioacetate 2. Acid/Base | SN2 followed by hydrolysis | Good for avoiding disulfide byproducts; thioester is stable. |

| Lawesson's Reagent | Alcohol | Lawesson's Reagent | Thionation | Direct conversion of alcohols to thiols, though sometimes accompanied by dehydration. rsc.org |

Etherification Strategies for 2,3-Dimethylphenol Incorporation

The formation of the aryl ether bond is a cornerstone of the synthesis. The Williamson ether synthesis stands as the traditional and most widely used method for preparing alkyl aryl ethers. rsc.orgdntb.gov.ua This reaction involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from a primary haloalkane in an SN2 reaction. rsc.org

In the context of synthesizing this compound, the strategy would involve:

Reacting 2,3-dimethylphenol with a suitable base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetone) to generate the 2,3-dimethylphenoxide.

Adding a bifunctional C4 electrophile, such as 1,4-dibromobutane (B41627) or 4-chloro-1-butanol. The use of 4-bromo-1-butanol (B1194514) would directly yield 4-(2,3-dimethylphenoxy)-1-butanol, a key intermediate for subsequent thiolation.

The efficiency of the Williamson synthesis is dependent on factors like the choice of solvent, base, and reaction temperature. Steric hindrance on the phenol can slow the reaction, but this is generally not a significant issue for 2,3-dimethylphenol. rsc.org

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Phenol | 2,3-Dimethylphenol | Aryl component of the ether. |

| Base | NaH, K2CO3, NaOH | Deprotonates the phenol to form the nucleophilic phenoxide. |

| Alkylating Agent | 1,4-Dichlorobutane, 1,4-Dibromobutane, 4-Bromo-1-butanol, Butyl-tosylate | Provides the alkyl chain and an electrophilic site for SN2 attack. |

| Solvent | DMF, Acetonitrile (B52724), Acetone, THF | Polar aprotic solvents are preferred to solvate the cation without hindering the nucleophile. |

Carbon-Carbon Bond Formation Methodologies in Butane Chain Construction

While synthesizing the target molecule from precursors already containing a four-carbon chain is most efficient, the construction of the butane chain itself is a fundamental aspect of organic synthesis. researchgate.net These methods offer versatility for creating analogs.

One common strategy for extending a carbon chain is the reaction of a halogenoalkane with cyanide ions, followed by reduction. youtube.com For example, a (2,3-dimethylphenoxy)ethyl bromide could be treated with sodium cyanide to form a nitrile, which adds one carbon to the chain. The nitrile can then be reduced to an amine or hydrolyzed to a carboxylic acid, requiring further steps to arrive at the desired butane structure.

Another classical approach involves organometallic reagents. A Grignard reagent, such as (2,3-dimethylphenoxy)ethylmagnesium bromide, could react with an epoxide like ethylene (B1197577) oxide to form a new carbon-carbon bond and extend the chain by two carbons, yielding 4-(2,3-dimethylphenoxy)-1-butanol after workup.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer milder reaction conditions, higher functional group tolerance, and greater efficiency compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Cross-Coupling for Aryl-Oxygen Bond Formation

The formation of the aryl-oxygen bond, traditionally achieved via the Williamson synthesis, can now be accomplished with high efficiency using transition metal catalysis. These methods have broadened the scope of accessible aryl ether structures.

The Buchwald-Hartwig amination , adapted for ether synthesis, is a prominent example. This palladium-catalyzed cross-coupling reaction can form an aryl ether from an aryl halide or triflate and an alcohol. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target compound's core, this would involve coupling 2,3-dimethylbromobenzene with an alcohol like 1,4-butanediol (B3395766) (with one hydroxyl group protected) or directly with 4-mercapto-1-butanol (with the thiol group protected). The reaction's success hinges on the selection of an appropriate phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. organic-chemistry.org Air-stable dialkylphosphinobiphenyl ligands have proven particularly effective for coupling unactivated aryl halides under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed Ullmann-type couplings have also been refined. While traditional Ullmann reactions required harsh conditions, modern protocols use various ligands to facilitate the C-O bond formation at lower temperatures. acsgcipr.org Nickel-catalyzed systems are also emerging as a powerful tool for creating aryl ethers through intramolecular C-O coupling reactions. acs.org These catalytic methods represent a significant advancement, providing access to complex ethers that are challenging to synthesize using classical approaches. researchgate.net

Table 3: Comparison of Modern Catalytic Systems for Aryl Ether Synthesis

| Catalytic System | Metal Source | Typical Ligand | Substrates | Key Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | Biaryl phosphines (e.g., SPhos, XPhos) | Aryl Halides/Triflates + Alcohols | Broad substrate scope, high yields, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Ullmann Coupling | CuI, Cu(OTf)2 | Phenanthroline, Oxalamides | Aryl Halides + Alcohols | Economical (copper vs. palladium), effective for certain substrates. acsgcipr.org |

| Nickel-Catalyzed | NiCl2(dme) | N-Heterocyclic Carbenes (NHC), Phosphines | Aryl Sulfonates + Alcohols | Utilizes alternative electrophiles like sulfonates. acs.org |

Organocatalytic Transformations in Thiol Synthesis

Traditional syntheses of aryl alkyl thiols, including this compound, often rely on multi-step sequences such as the Williamson ether synthesis followed by conversion of a halide to a thiol using reagents like sodium hydrosulfide or thiourea. libretexts.orgwikipedia.orggoogle.com While effective, these methods can suffer from drawbacks such as harsh reaction conditions and the use of toxic reagents. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful alternative for C-S bond formation under milder conditions.

Although a dedicated organocatalytic synthesis for this compound has not been specifically reported, established organocatalytic methods for related transformations highlight potential pathways. For instance, the synthesis of thioethers has been achieved through a photochemical organocatalytic protocol where an indole (B1671886) thiolate catalyst, upon light excitation, activates aryl chlorides for reaction with a sulfur source like tetramethylthiourea. nih.govacs.org This thiol-free approach could theoretically be adapted by using a bifunctional substrate.

Another strategy involves the use of photosensitizing organocatalysts, such as eosin (B541160) Y, to mediate the synthesis of aryl sulfides from arenediazonium salts and disulfides under visible light. scispace.com This method generates aryl radicals under mild conditions, avoiding the hazardous intermediates of traditional Sandmeyer-type reactions. scispace.com Ambiphilic organocatalysts bearing both a thiol and an iminium functionality have also been designed to promote transthioesterification reactions, which could be integrated into a synthetic sequence towards the target thiol. nih.gov These examples showcase the potential of organocatalysis to offer more benign and efficient routes for the synthesis of this compound and its derivatives.

Table 1: Comparison of Classical vs. Potential Organocatalytic Routes

| Feature | Classical Synthesis (e.g., Thiourea method) google.comprepchem.com | Potential Organocatalytic Approach nih.govscispace.com |

|---|---|---|

| Catalyst | Stoichiometric reagents (e.g., base, thiourea) | Substoichiometric amounts of an organic molecule (e.g., Eosin Y, Indole derivative) |

| Conditions | Often requires heating, strong bases/acids, and potentially hazardous solvents (e.g., liquid ammonia) | Typically mild, often at room temperature, may use visible light |

| Precursors | Alkyl halide (e.g., 1-chloro-4-(2,3-dimethylphenoxy)butane) | Could potentially use aryl chlorides, alcohols, or arenediazonium salts |

| Advantages | Well-established and reliable | Milder conditions, higher functional group tolerance, reduced toxicity, metal-free |

Photoredox and Electrochemical Synthesis Techniques for Thiol Derivatives

Modern synthetic chemistry has increasingly adopted photoredox and electrochemical methods to drive reactions that are challenging via traditional thermal approaches. These techniques use light or electric current to generate highly reactive intermediates under exceptionally mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a robust tool for C-S bond formation. A prominent strategy involves the dual catalysis of an iridium-based photosensitizer and a nickel catalyst. nih.govacs.org This system can effectively couple thiols with aryl iodides to form thioethers, demonstrating high chemoselectivity and functional group tolerance, even in the presence of oxygen. nih.govorganic-chemistry.org While this method produces a thioether, its principles could be adapted to form the C-S bond in a precursor to this compound. Another relevant photoredox method is the anti-Markovnikov hydrothiolation of olefins, where a ruthenium photocatalyst facilitates the addition of a thiol across a double bond upon irradiation with visible light. organic-chemistry.org A synthetic route proceeding via a butenyl-(2,3-dimethyl)phenyl ether intermediate could leverage this reaction to install the thiol group with high regioselectivity.

Electrochemical Synthesis: Electrochemical methods offer an alternative, reagent-free way to perform redox transformations. The synthesis of thiols can be achieved through the electrochemical reduction of disulfides. Therefore, a potential electrochemical route to this compound would involve the synthesis of the corresponding disulfide, bis(4-(2,3-dimethylphenoxy)butyl) disulfide, which could then be cleanly reduced to the target thiol at a cathode. Conversely, the electrochemical oxidation of thiols to disulfides is also a well-established process, often carried out in a methanol (B129727) solution with a platinum anode. tandfonline.com This provides a controlled method for managing thiol-disulfide equilibrium, which is crucial in many applications.

Green Chemistry Principles and Sustainable Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound involves optimizing every step, from the choice of solvents to the maximization of atom economy.

Solvent-Free and Aqueous-Phase Reaction Development

A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. mdpi.com The classical synthesis of this compound may involve solvents like liquid ammonia (B1221849) and ethyl ether, which pose safety and environmental hazards. google.com

Solvent-Free and Aqueous Reactions: Research has demonstrated the feasibility of conducting C-S bond-forming reactions under solvent-free conditions, often with microwave irradiation to accelerate the reaction. jmchemsci.com The acylation of thiols, a common derivatization reaction, can be performed efficiently without any solvent, which simplifies purification and reduces waste. jmchemsci.comresearchgate.net For the synthesis of the thiol itself, phase-transfer catalysis (PTC) offers a green alternative, enabling the reaction between a water-soluble nucleophile (like sodium hydrosulfide) and an organic-soluble alkyl halide in a biphasic system, thereby eliminating the need for hazardous, anhydrous organic solvents. sciensage.info The use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has proven effective for synthesizing various thiols in high yield under mild conditions. sciensage.info

Atom Economy and Reaction Efficiency Maximization

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy are fundamental to green synthesis as they minimize waste generation at the source. numberanalytics.com

Table 2: Illustrative Atom Economy Calculation for a Classical Thiol Synthesis Route

| Reaction Step (Example: Butyl Bromide to 1-Butanethiol) | Reactants (and Mol. Weights) | Desired Product (and Mol. Weight) | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Wittig-type Reaction (for comparison) | Ph3PCH2 (276.3) + Cyclohexanone (98.1) | Methylenecyclohexane (96.2) | Ph3PO (278.3) | 26% |

| Thiourea Route to Thiol libretexts.org | 1-Bromobutane (137.0) + Thiourea (76.1) → Intermediate Salt → Hydrolysis with NaOH (40.0) | 1-Butanethiol (B90362) (90.2) | NaBr, Urea, etc. | ~35-45% (Varies with specific hydrolysis accounting) |

Note: The table provides a simplified comparison. The Wittig reaction is shown as a classic example of poor atom economy. The thiol synthesis atom economy is an estimate, as the full balanced equation for hydrolysis can be complex. The key takeaway is the generation of significant byproduct mass.

To improve efficiency, catalytic methods are preferable to stoichiometric ones. yale.edu For example, the direct addition of hydrogen sulfide (H₂S) across an alkene is a 100% atom-economical reaction, though it requires careful handling of toxic H₂S. wikipedia.org Developing a catalytic route that could directly functionalize the C-O-Ar linkage or perform a C-H thiolation on a suitable precursor would represent a significant advancement in reaction efficiency. One-pot reactions, where multiple transformations occur in the same vessel, also enhance efficiency by reducing the need for intermediate purification steps, saving solvents, time, and energy. rsc.org

Stereoselective Synthesis of Chiral Analogs of this compound (if applicable)

The parent molecule, this compound, is achiral. However, introducing a stereocenter onto the butane backbone would create chiral analogs with potentially distinct biological or material properties. For example, 4-(2,3-dimethylphenoxy)-2-butanethiol possesses a chiral center at the C2 position. The synthesis of such molecules in an enantiomerically pure form requires stereoselective methods. ethz.ch

Asymmetric synthesis can be achieved through several strategies:

Chiral Pool Synthesis: Starting with a commercially available, enantiopure building block, such as a chiral alcohol or halide.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the sequence. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to control the formation of the new stereocenter. This is often the most efficient method.

For the synthesis of chiral thiols, organocatalysis has shown significant promise. For instance, chiral primary amines have been used to catalyze the stereoselective Michael addition of thiomalonates to enones under mechanochemical conditions. nih.gov Furthermore, highly enantio- and diastereoselective methods have been developed for synthesizing chiral aminohydroxythiols via coupling reactions mediated by samarium(II) iodide. elsevierpure.com While these specific examples may not be directly applicable, they demonstrate that robust catalytic systems exist for controlling stereochemistry in molecules containing a thiol group. The synthesis of a chiral analog of this compound would likely involve the asymmetric reduction of a ketone precursor or the enantioselective opening of a cyclic intermediate using a chiral catalyst.

Process Chemistry Considerations and Scale-Up for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, multi-gram scale for extensive research requires careful consideration of safety, cost, efficiency, and robustness. The patented synthesis of this compound, for example, uses liquid ammonia, which is challenging to handle on a large scale due to its low boiling point and toxicity. google.com

Key considerations for scale-up include:

Reagent and Solvent Selection: Avoiding highly toxic, volatile, or difficult-to-handle reagents is paramount. The use of phase-transfer catalysts can enable reactions in safer, biphasic water-organic systems, which are more amenable to scale-up than anhydrous, hazardous solvents. sciensage.infoacsgcipr.org

Reaction Conditions: Extreme temperatures (both high and cryogenic) and high pressures increase equipment costs and operational risks. Reactions that proceed at or near ambient temperature and pressure are ideal.

Process Safety: The potent, unpleasant odor of thiols and the toxicity of reagents like H₂S or alkylating agents necessitate contained systems and appropriate safety protocols. Alkylating agents, in particular, must be carefully managed as many are potential mutagens. acsgcipr.org

Purification: Chromatography, while common in the lab, is often impractical and expensive for large-scale production. Developing a process that yields a product which can be purified by crystallization or distillation is highly advantageous.

For this compound, an ideal scaled-up process for research applications would likely involve a streamlined, one-pot or telescoped sequence using a phase-transfer catalyst or a green solvent, operating under moderate conditions to ensure safety, cost-effectiveness, and sustainability.

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 2,3 Dimethylphenoxy 1 Butanethiol

Mass Spectrometry (MS) Applications in the Identification and Purity Assessment of 4-(2,3-dimethylphenoxy)-1-butanethiol.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that adds a new dimension of separation to traditional mass spectrometry. By separating ions based on their size, shape, and charge in the gas phase, IM-MS can distinguish between isomeric compounds that are indistinguishable by mass spectrometry alone. For this compound, this is particularly relevant for differentiating it from its various positional isomers.

Isomers such as 4-(2,4-dimethylphenoxy)-1-butanethiol or 4-(3,5-dimethylphenoxy)-1-butanethiol would have the identical mass but different spatial arrangements. These subtle structural differences influence their collisional cross-section (CCS), a measure of their rotational-averaged size in the gas phase. In an IM-MS experiment, the ions of this compound would exhibit a characteristic drift time through the ion mobility cell, which can be directly correlated to its CCS value. This allows for its clear differentiation from other isomers that may be present in a complex sample matrix. Research in this area would focus on establishing a database of CCS values for a range of phenoxy-butanethiol isomers to enable rapid and confident identification in future studies.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Isomers of Dimethylphenoxy-butanethiol

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted Collisional Cross-Section (Ų) |

| This compound | C₁₂H₁₈OS | 210.1078 | 145.2 |

| 4-(2,4-dimethylphenoxy)-1-butanethiol | C₁₂H₁₈OS | 210.1078 | 146.5 |

| 4-(3,5-dimethylphenoxy)-1-butanethiol | C₁₂H₁₈OS | 210.1078 | 148.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group. The presence of the aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) would be identifiable by its characteristic stretching vibrations, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretch, while weak in the IR, often gives a more readily observable signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman, providing detailed information about the substitution pattern. The symmetric vibrations of the molecule, in particular, are often more Raman-active.

By combining both IR and Raman data, a comprehensive vibrational profile of this compound can be constructed, confirming the presence of all key functional groups and providing a basis for structural verification.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Thiol (S-H) | Stretch | 2550-2600 (weak) | 2550-2600 (moderate) |

| Aromatic (C-H) | Stretch | 3000-3100 | 3000-3100 |

| Alkyl (C-H) | Stretch | 2850-2960 | 2850-2960 |

| Aromatic (C=C) | Stretch | 1450-1600 | 1450-1600 |

| Ether (C-O) | Asymmetric Stretch | 1200-1275 | Weak or inactive |

| Ether (C-O) | Symmetric Stretch | 1020-1075 | Moderate to strong |

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Crystalline Adducts

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single, high-quality crystal of this compound or a suitable crystalline adduct would be required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. The data obtained would include exact bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as weak hydrogen bonds involving the thiol group or van der Waals forces, which govern the solid-state properties of the compound. The formation and analysis of crystalline adducts, for example with metal ions that can coordinate to the sulfur atom, could also provide further insights into its chemical reactivity and coordination chemistry.

Chromatographic Methodologies for Separation and Quantification of this compound in Research Samples

Chromatography is essential for the separation, isolation, and quantification of this compound from reaction mixtures, biological matrices, or environmental samples. The choice of chromatographic technique depends on the properties of the compound and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar, non-volatile compounds like this compound. A typical method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV detector, as the aromatic ring of the molecule will absorb UV light, typically around 254 nm. For quantitative analysis, a calibration curve would be constructed by injecting standards of known concentration. The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~6.5 min |

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for its analysis, particularly if derivatization is employed to increase its volatility and thermal stability. The thiol group is amenable to derivatization with reagents such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile trimethylsilyl (B98337) ether.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, which provides both molecular weight information and a characteristic fragmentation pattern that can be used for definitive identification. The fragmentation pattern of the derivatized this compound would be expected to show characteristic ions corresponding to the loss of the silyl (B83357) group and fragmentation of the butoxy chain and the dimethylphenoxy moiety.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the electrolyte to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. CE offers high separation efficiency and requires very small sample volumes.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often described as a hybrid of gas and liquid chromatography and is particularly well-suited for the separation of chiral compounds and for "green" chromatography due to the reduced use of organic solvents. For this compound, SFC could offer rapid separations with high efficiency, potentially on a chiral stationary phase if the separation of enantiomers were required (in the case of a chiral variant of the molecule).

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a class of analytical methods indispensable for the characterization of chiral molecules. These techniques measure the differential interaction of a substance with left and right circularly polarized light, providing valuable information about the three-dimensional arrangement of atoms in a molecule. Specifically, CD spectroscopy measures the difference in absorption of left and right circularly polarized light, while ORD measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org

The application of these methods is predicated on the presence of chirality in the molecule of interest. A molecule is chiral if it is non-superimposable on its mirror image, a property most commonly arising from the presence of one or more stereocenters (an atom, typically carbon, bonded to four different substituent groups). For chiral compounds, CD and ORD are powerful tools for determining enantiomeric purity and establishing the absolute configuration of stereocenters. taylorandfrancis.com

In the context of this compound, an analysis of its molecular structure reveals the absence of any stereocenters. The butanethiol chain is flexible, and the 2,3-dimethylphenyl group possesses a plane of symmetry. Consequently, the molecule is achiral, meaning it is superimposable on its mirror image.

| Compound Name | Chiral Centers | Applicability of Chiroptical Spectroscopy |

| This compound | 0 | Not Applicable |

This table summarizes the chirality of this compound and the resulting applicability of chiroptical techniques.

Since this compound is an achiral compound, it does not exhibit optical activity. Therefore, chiroptical spectroscopic techniques such as Circular Dichroism and Optical Rotatory Dispersion are not applicable for its analysis. The concepts of enantiomeric purity and absolute configuration are irrelevant for this molecule as it does not exist as a pair of enantiomers. Any study purporting to use these methods for this specific compound would be fundamentally flawed. The absence of a chromophore in a chiral environment means there will be no differential absorption or rotation of circularly polarized light to measure. libretexts.org

While chiroptical methods are crucial in the study of many organic molecules, particularly in fields like stereoselective synthesis and pharmaceutical analysis, their use is strictly limited to chiral substances. scilit.com For achiral molecules such as this compound, other spectroscopic and chromatographic techniques discussed elsewhere in this article form the basis of its analytical characterization.

Computational Chemistry and Theoretical Modeling of 4 2,3 Dimethylphenoxy 1 Butanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(2,3-dimethylphenoxy)-1-butanethiol

Specific quantum chemical calculations for this compound have not been reported in the scientific literature.

There are no DFT studies available in the public domain that detail the molecular orbitals (such as the HOMO and LUMO) or the charge distribution of this compound.

High-accuracy energy and geometry calculations using ab initio methods for this compound have not been documented.

The theoretical prediction of spectroscopic parameters (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima) for this compound is not found in existing research.

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound

There is no information available regarding molecular dynamics simulations performed on this compound.

The conformational energy landscape and the energy barriers associated with the torsion of the molecule's rotatable bonds have not been computationally explored or published.

Studies on how different solvents might affect the conformational preferences of this compound using implicit solvation models are not available.

Molecular Docking and Binding Affinity Predictions of this compound with Experimentally Identified Biological Macromolecules (e.g., enzymes, receptors) for Academic Inquiry (no clinical/safety implications).

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or a nucleic acid. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the target's binding site.

For a meaningful molecular docking study of this compound, the initial and most critical step would be the experimental identification of a biological macromolecule that it interacts with. Without an experimentally confirmed target, any docking study remains purely hypothetical.

Should a biological target be identified, the process would involve:

Preparation of the Macromolecule and Ligand: The three-dimensional structure of the macromolecule would be obtained from a protein data bank. The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A docking program would be used to explore the conformational space of the ligand within the binding site of the macromolecule. The program would generate a series of possible binding poses.

Scoring and Analysis: Each pose would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores would be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical data table for such a study is presented below. The values are for illustrative purposes only and are not based on actual experimental data.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target

| Parameter | Value |

| Target Enzyme | Hypothetical Oxidoreductase |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR88, PHE292, TRP115 |

| Hydrogen Bonds | 1 (with TYR88) |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies on this compound Analogs for Academic Target Interaction (e.g., enzyme binding, not efficacy).

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study could elucidate the structural features that are crucial for their interaction with a specific academic target, such as an enzyme.

The general workflow for a QSAR study would be:

Data Set Preparation: A series of analogs of this compound would need to be synthesized, and their binding affinity to a specific target would have to be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These can include electronic, steric, and hydrophobic parameters.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would then be rigorously validated.

QSAR studies on related structures, such as thiophenols and phenols, have demonstrated that electronic and hydrophobic parameters can be significant in predicting their biological interactions. For instance, a study on the cytotoxicity of thiophenol analogs found a correlation with the Hammett electronic parameter (σ+) and homolytic bond dissociation energies.

An illustrative QSAR data table for a hypothetical set of this compound analogs is provided below. The data is purely for demonstration.

Table 2: Hypothetical QSAR Data for Analogs of this compound

| Analog | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted Binding Affinity (pIC50) |

| Parent Compound | 4.2 | 0.00 | 5.8 |

| 4-(2,3-dichloro-phenoxy)-1-butanethiol | 5.1 | 0.45 | 6.5 |

| 4-(2,3-dimethoxy-phenoxy)-1-butanethiol | 3.5 | -0.27 | 5.2 |

Reaction Pathway Analysis and Transition State Investigations for Chemical Transformations of this compound.

Reaction pathway analysis is a computational method used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states. This analysis provides valuable insights into the feasibility and kinetics of a chemical transformation.

For this compound, a key reaction of interest could be the cleavage of the ether bond. The general mechanism for the acidic cleavage of ethers involves the protonation of the ether oxygen, followed by a nucleophilic attack. The specific pathway (SN1 or SN2) would depend on the structure of the ether and the reaction conditions. Computational studies on the cleavage of similar aryl ethers, such as anisole, have utilized density functional theory (DFT) to calculate the energy barriers of different proposed pathways.

A theoretical investigation into the chemical transformations of this compound would involve:

Defining the Reaction: Identifying a specific chemical transformation, for example, the reaction of the thiol group or the cleavage of the ether linkage.

Computational Method Selection: Choosing an appropriate level of theory and basis set for the calculations.

Locating Stationary Points: Optimizing the geometries of the reactants, products, intermediates, and transition states.

Calculating Reaction Energetics: Determining the activation energies and reaction enthalpies to predict the most likely reaction pathway.

A hypothetical data table summarizing the calculated energetics for a proposed reaction pathway is shown below.

Table 3: Hypothetical Calculated Energy Profile for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +15.1 |

| Products | -10.2 |

Biochemical Interactions and Molecular Mechanism Studies of 4 2,3 Dimethylphenoxy 1 Butanethiol Strictly Excluding Clinical Efficacy, Safety, and Dosage

In Vitro Binding Studies with Purified Proteins and Receptors: Mechanistic Insights

No studies reporting the in vitro binding of 4-(2,3-dimethylphenoxy)-1-butanethiol to purified proteins or receptors were found. Consequently, there is no information to present regarding its binding kinetics, equilibrium, or specific molecular interactions.

Kinetic and Equilibrium Binding Analyses in Cell-Free Systems

Data on the association or dissociation rate constants (kon and koff), or the equilibrium dissociation constant (Kd) for the interaction of this compound with any purified protein or receptor are not available in the public domain.

Elucidation of Binding Sites and Modes of Interaction (e.g., Covalent vs. Non-Covalent)

Without binding studies, the specific binding sites and the nature of the molecular interactions (e.g., covalent, non-covalent, hydrogen bonding, hydrophobic interactions) of this compound with any biological macromolecule have not been elucidated.

Enzyme Modulation (Inhibition/Activation) Studies of this compound in Recombinant or Isolated Enzyme Systems

There is a lack of published research on the effects of this compound on the activity of recombinant or isolated enzymes. Therefore, its potential to act as an enzyme inhibitor or activator is currently unknown.

Characterization of Enzyme Kinetic Parameters and Inhibition Types

No data are available concerning the impact of this compound on enzyme kinetic parameters such as the Michaelis constant (Km) or the maximum velocity (Vmax). The type of any potential enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) has not been investigated.

Identification of Target Enzymes and Biochemical Pathways

As no enzyme modulation studies have been reported, there are no identified target enzymes or associated biochemical pathways for this compound.

Derivatization and Analog Research for Academic Exploration of 4 2,3 Dimethylphenoxy 1 Butanethiol

Design and Synthesis of Structurally Modified Analogs of 4-(2,3-dimethylphenoxy)-1-butanethiol.

The foundation of this research initiative lies in the systematic chemical modification of the parent compound, this compound. The synthetic strategy would likely commence with the Williamson ether synthesis between 2,3-dimethylphenol (B72121) and a suitable 4-halo-1-butanol derivative, followed by conversion of the terminal alcohol to a thiol.

| Compound ID | Phenoxy Ring Substituent | Predicted Effect on Protein Binding Affinity (Hypothetical) |

|---|---|---|

| Parent | 2,3-dimethyl | Baseline |

| A-1 | 4-fluoro | Potential for enhanced binding through halogen bonding |

| A-2 | 4-methoxy | Increased electron density, potential for H-bond acceptance |

| A-3 | 4-nitro | Strong electron-withdrawing group, alters electrostatic potential |

| A-4 | 2,5-dimethyl | Altered steric profile compared to parent |

Modifications to the Butane (B89635) Chain Length and Branching.

The four-carbon chain serves as a flexible linker between the phenoxy head and the thiol tail. Its length and conformation are critical determinants of how the two terminal functional groups are presented in three-dimensional space. Shortening or lengthening the alkyl chain, or introducing branching, would systematically alter the spatial relationship between the phenoxy and thiol moieties. This could be crucial for optimizing the compound's fit within a protein's binding pocket.

| Compound ID | Alkyl Chain Modification | Predicted Effect on Enzyme Inhibition (Hypothetical IC50) |

|---|---|---|

| Parent | n-butane | 50 µM |

| B-1 | propane | >100 µM (Reduced potency) |

| B-2 | pentane | 25 µM (Increased potency) |

| B-3 | 2-methylbutane | 75 µM (Steric hindrance) |

Isosteric Replacements and Bioisosteric Design.

Bioisosterism is a powerful strategy in medicinal chemistry for fine-tuning the physicochemical properties of a lead compound while retaining its biological activity. nih.govufrj.br In the context of this compound, both the thiol and the ether functional groups are prime candidates for isosteric replacement. The thiol group, for instance, could be replaced with a hydroxyl, amine, or carboxylic acid group to explore the importance of its hydrogen-bonding capacity and acidity. The ether oxygen could be substituted with a sulfur atom (thioether) or a methylene (B1212753) group to alter the molecule's polarity and conformational flexibility. nih.gov

| Compound ID | Isosteric/Bioisosteric Replacement | Predicted Change in Biological Activity |

|---|---|---|

| Parent | -SH, -O- | Baseline |

| C-1 | -OH (Alcohol) | Altered H-bonding potential, likely reduced affinity for thiol-specific targets |

| C-2 | -COOH (Carboxylic acid) | Increased polarity and negative charge at physiological pH |

| C-3 | -S- (Thioether) | Increased lipophilicity, altered bond angles and lengths |

Conjugation of this compound to Biologically Relevant Scaffolds for Probe Development.

The development of chemical probes is essential for studying the function and localization of proteins and other biomolecules. The terminal thiol group of this compound is an excellent handle for conjugation to biologically relevant scaffolds. For instance, the thiol can react with maleimide-functionalized molecules to form stable thioether linkages. nih.gov This would allow for the attachment of reporter tags such as fluorophores (e.g., fluorescein) or biotin (B1667282) to the parent compound. The resulting probes could be used in a variety of academic research applications, including fluorescence microscopy and affinity purification experiments, to identify and study the cellular targets of this class of compounds.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Modulating Academic Research Targets (e.g., protein binding, enzyme activity).

A systematic SAR study would be the culmination of the synthetic efforts described above. nih.govnih.gov By comparing the biological activity of the synthesized analogs, it would be possible to deduce the structural features that are critical for activity. For example, if analogs with electron-withdrawing groups on the phenoxy ring consistently show higher potency, it would suggest that a lower electron density on the ether oxygen is favorable for binding. Similarly, if extending the alkyl chain from four to five carbons enhances activity while shortening it to three carbons diminishes it, this would define an optimal linker length for presenting the terminal functional groups. The interchange of the thiol for other functional groups would reveal the specific nature of the interaction at that end of the molecule, such as whether it is acting as a hydrogen bond donor, a nucleophile, or a metal ligand. nih.gov These SAR insights would provide a rational basis for the design of second-generation analogs with improved potency and selectivity for specific academic research targets. mdpi.commdpi.com

Applications of 4 2,3 Dimethylphenoxy 1 Butanethiol in Advanced Materials Science and Catalysis Research

4-(2,3-dimethylphenoxy)-1-butanethiol as a Ligand in Coordination Chemistry and Metal Complex Synthesis

The thiol group in this compound serves as a soft Lewis base, making it an excellent ligand for coordinating with a variety of metal centers. This property is fundamental to its application in the synthesis of metal complexes and coordination polymers with tailored properties.

The thiol moiety of this compound can readily deprotonate to form a thiolate, which then coordinates to metal ions. Thiolates are known to be effective ligands, particularly for soft metal ions. The lone pairs of electrons on the sulfur atom can be donated to vacant orbitals of the metal, forming a stable coordinate bond.

The coordination of this compound to a metal center can occur in several modes. As a monodentate ligand, the sulfur atom can bind to a single metal ion. However, the presence of the phenoxy group, even though separated by a butyl chain, can influence the electronic properties of the thiol and, in some cases, might participate in weaker secondary interactions. More commonly, the thiolate can act as a bridging ligand, connecting two or more metal centers. This bridging capability is crucial for the formation of polynuclear complexes and extended network structures.

The specific coordination mode and the stability of the resulting metal complex are influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. The table below summarizes the expected coordination behavior of thiolates with different types of metal ions.

| Metal Ion Type | Preferred Coordination | Example Metal Ions |

| Soft Lewis Acids | Strong covalent bonding | Au(I), Ag(I), Hg(II), Pt(II), Pd(II) |

| Borderline Lewis Acids | Moderate coordination | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) |

| Hard Lewis Acids | Weaker, more ionic bonding | Ti(IV), Cr(III), Fe(III), Al(III) |

This table is illustrative and based on the general behavior of thiolate ligands.

The ability of this compound to act as a bridging ligand is instrumental in the design and synthesis of metal-thiolate frameworks (MTFs). These materials are a subclass of coordination polymers where metal ions are interconnected by thiolate linkers. The structure and functionality of these frameworks can be tuned by carefully selecting the metal nodes and the organic linkers.

By incorporating different metal ions, the electronic and catalytic properties of the MTF can be modified. For example, incorporating catalytically active metals like palladium or platinum could lead to materials with applications in hydrogenation or cross-coupling reactions. The functionalization of the organic linker provides another avenue for tuning the properties of the framework for specific applications.

Integration of this compound into Self-Assembled Monolayers (SAMs) for Surface Functionalization Studies

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. The thiol group of this compound has a strong affinity for noble metal surfaces, particularly gold, making it an ideal candidate for forming robust and well-defined SAMs.

The fabrication of SAMs using this compound typically involves the immersion of a clean metal or semiconductor substrate into a dilute solution of the thiol. The thiol molecules then adsorb onto the surface and self-organize into a densely packed monolayer. The strong interaction between the sulfur and the substrate provides the driving force for this spontaneous assembly.

A variety of surface-sensitive techniques are employed to characterize the resulting SAMs. These techniques provide information about the structure, thickness, and chemical composition of the monolayer.

| Characterization Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. |

| Contact Angle Goniometry | Surface wettability and surface energy. |

| Ellipsometry | Thickness of the monolayer. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of the monolayer structure. |

| Atomic Force Microscopy (AFM) | Topographical information and surface roughness. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and conformation within the SAM. |

This table lists common techniques for SAM characterization.

The terminal group of the molecules in a SAM dictates the properties of the resulting surface. In the case of this compound, the exposed surface would be composed of dimethylphenoxy groups. The hydrophobic nature of the aromatic ring and the methyl groups would lead to a surface with low wettability, characterized by a high water contact angle.

By controlling the packing density and orientation of the molecules within the SAM, it is possible to fine-tune the surface properties. For instance, a well-ordered and densely packed monolayer will present a more uniform and hydrophobic surface compared to a disordered monolayer with defects.

The ability to control surface properties such as wettability and adhesion is crucial for a wide range of applications, including microfluidics, biocompatible coatings, and corrosion protection. The chemical reactivity of the surface can also be tailored. While the dimethylphenoxy group is relatively inert, it can serve as a platform for further chemical modification, allowing for the attachment of other functional molecules to the surface.

Applications of this compound in Heterogeneous and Homogeneous Catalysis Research

The unique combination of a thiol anchoring group and a functional phenoxy moiety makes this compound a versatile component in the design of catalytic systems.

In heterogeneous catalysis , this compound can be used to modify the surface of solid catalyst supports, such as metal nanoparticles or metal oxides. By forming a SAM on the surface of these materials, the electronic properties of the catalyst can be altered, which in turn can influence its activity and selectivity. The organic monolayer can also create a specific microenvironment around the active sites, potentially leading to enhanced performance in certain reactions. For example, the steric bulk of the dimethylphenoxy group could create shape-selective catalytic pockets.

In homogeneous catalysis , this compound can act as a ligand for soluble metal complexes. The electronic and steric properties of the ligand can be used to tune the reactivity of the metal center. The dimethylphenoxy group can influence the electron density at the metal center, thereby affecting its catalytic activity. The bulky nature of the ligand can also play a role in controlling the selectivity of the catalytic reaction by influencing the coordination of substrates to the metal center. Metal complexes incorporating this ligand could potentially be used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Design of Thiol-Based Catalysts for Organic Transformations

The design of catalysts is crucial for facilitating a wide range of organic transformations. Thiol-based catalysts, in particular, are explored for their unique reactivity. However, searches for the specific use of this compound in the design of such catalysts have not yielded specific research findings. While general principles of catalysis are well-established, the application of this compound as a ligand or active catalytic species for organic reactions is not documented in available literature.

Investigation of Reaction Mechanisms and Catalyst Recycling

A critical aspect of catalysis research involves understanding reaction mechanisms and developing methods for catalyst recycling to ensure economic and environmental sustainability. Reaction mechanisms provide insight into the catalytic cycle, intermediates, and the rate-determining steps of a chemical transformation. Furthermore, the ability to recycle a catalyst without significant loss of activity is a key consideration for industrial applications. Studies on the catalytic oxidation of other thiols, such as 1-butanethiol (B90362), have been conducted to understand their kinetics and reaction pathways. However, there is no specific information available detailing the reaction mechanisms or recycling strategies for catalysts derived from this compound.

Development of Chemical Probes and Sensing Platforms Utilizing this compound Derivatives

Chemical probes and sensors are essential tools in analytical chemistry and biomedical research for the detection and quantification of various analytes. Thiol derivatives are often used in the construction of these platforms due to the reactive nature of the thiol group.

Fluorescent and Luminescent Probes for Specific Analyte Detection

Fluorescent and luminescent probes are designed to exhibit a change in their optical properties upon interaction with a specific target analyte. The development of such probes often involves functionalizing a fluorophore with a recognition moiety. While derivatives of other thiols have been incorporated into fluorescent probes for detecting biologically relevant molecules, there are no specific reports on the synthesis or application of fluorescent probes derived from this compound for analyte detection.

Role of this compound as a Precursor for Novel Polymeric and Nanostructured Materials

The synthesis of advanced materials with tailored properties is a major focus of modern chemistry. Thiols are valuable precursors in materials science, particularly in the synthesis of polymers and nanostructures. Thiol-ene "click" chemistry, for example, is a versatile method for polymer synthesis and modification. Additionally, templated synthesis is a common strategy for creating well-defined nanostructured materials. However, the role of this compound as a monomer or precursor for creating novel polymeric or nanostructured materials is not described in the current body of scientific literature.

Environmental Fate and Degradation Studies of 4 2,3 Dimethylphenoxy 1 Butanethiol: an Academic Perspective

Photolytic Degradation Pathways and Kinetics of 4-(2,3-dimethylphenoxy)-1-butanethiol in Model Environmental Systems

Photolytic degradation, or photodegradation, is a process where chemical compounds are broken down by light. The kinetics of this process are often studied to understand how quickly a compound might degrade in the presence of sunlight in aquatic or terrestrial environments. nih.govrsc.org The underlying mechanisms of photocatalytic degradation can be explored through kinetic studies. nih.gov Typically, these reactions involve the generation of reactive species like hydroxyl radicals (˙OH) on a photo-excited catalyst's surface, which then degrade the organic compound. nih.gov Factors influencing the kinetics of photocatalytic degradation include the initial concentration of the photocatalyst, its particle size, the initial concentration of the substrate, and the intensity of the light. nih.gov While general models like the Langmuir–Hinshelwood and pseudo-first-order models are commonly used to describe these kinetics, no specific studies have been published on the photolytic degradation pathways or rates for this compound. nih.govrsc.org

Biodegradation Mechanisms by Isolated Microorganisms in Controlled Laboratory Settings

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. Studies in this area are vital for determining a compound's persistence in soil and water.

Identification of Microbial Transformation Products

When microorganisms metabolize a chemical compound, they can create new substances known as transformation products or metabolites. Identifying these products is a key step in understanding the biodegradation pathway. For instance, studies on other complex organic molecules have shown that microorganisms can perform reactions such as O-demethylation, N-demethylation, and hydroxylation, leading to various metabolites. nih.govnih.govmdpi.com These transformation products may have different environmental behaviors and toxicities than the parent compound. nih.gov However, there is no published research identifying the specific microbial transformation products of this compound.

Enzymatic Degradation Pathways and Biocatalysis

The breakdown of chemical compounds by microorganisms is facilitated by specific enzymes. Research in this area focuses on identifying these enzymes and understanding the catalytic reactions they perform. For example, in the degradation of other compounds, enzymes such as dehalogenases, oxidases, and hydrolases have been shown to play critical roles. nih.govmdpi.com Understanding these enzymatic pathways can be instrumental in developing bioremediation strategies for contaminated sites. mdpi.com To date, no studies have identified the specific enzymes or biocatalytic pathways involved in the degradation of this compound.

Hydrolytic Stability of this compound under Varied pH and Temperature Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a critical factor in its environmental persistence, especially in aquatic systems. The rate of hydrolysis can be significantly influenced by both pH and temperature. nih.govresearchgate.netuva.es For example, studies on other organic compounds have shown that decomposition rates can be very slow at a neutral pH but increase rapidly under acidic or alkaline conditions. nih.govresearchgate.net Temperature also plays a crucial role, with degradation rates generally increasing at higher temperatures. researchgate.net There is currently no available data on the hydrolytic stability of this compound across different pH levels and temperatures.

Adsorption and Leaching Behavior of this compound in Soil and Sediment Models

Adsorption refers to the process by which a chemical binds to soil or sediment particles, while leaching is the process by which it dissolves in water and moves through the soil. These two behaviors determine a compound's mobility in the environment and its potential to contaminate groundwater. nih.govnih.gov The extent of adsorption is often influenced by soil properties such as organic matter content, clay content, and pH. nih.gov For many organic compounds, higher organic matter content leads to stronger adsorption and reduced leaching. nih.govresearchgate.net The Freundlich isotherm is a common model used to describe the adsorption behavior of chemicals in soil. nih.gov However, no specific studies have been conducted to determine the adsorption and leaching characteristics of this compound in different soil and sediment types.

Volatilization and Atmospheric Transport Modeling for Research Purposes

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. Once in the atmosphere, it can be transported over long distances. Modeling these processes helps to predict the potential for long-range transport and atmospheric deposition of a chemical. Key chemical properties that influence volatilization include vapor pressure and Henry's Law constant. While the chemical properties of related compounds like 1-butanethiol (B90362) are known, specific experimental data and modeling studies on the volatilization and atmospheric transport of this compound are not available in the scientific literature. chemeo.com

Future Directions and Emerging Research Avenues for 4 2,3 Dimethylphenoxy 1 Butanethiol

Integration of Artificial Intelligence and Machine Learning in Predicting 4-(2,3-dimethylphenoxy)-1-butanethiol Reactivity and Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, thereby accelerating the discovery process. youtube.comnih.gov For a molecule like this compound, where empirical data is scarce, AI and ML models can provide crucial initial insights.

Predictive models can be trained on large datasets of known thiol and ether reactions to forecast the reactivity of the thiol group in this compound in various chemical environments. chemrxiv.orgacs.orgnih.gov For instance, machine learning algorithms, such as support vector machines or neural networks, can predict the nucleophilicity of the thiol group, its propensity for oxidation to disulfides, or its ability to coordinate with metal surfaces. acs.org These predictions are based on learning from the features of existing molecules, including parameters like electron affinity and local atomic environments. chemrxiv.orgacs.org

A significant area of application for these predictive tools would be in understanding the molecule's interaction with biological targets. By analyzing the compound's structure, ML models could predict its potential binding affinity to specific proteins, such as cysteine proteases, where the thiol group could act as a covalent inhibitor. chemrxiv.orgnih.gov The 2,3-dimethylphenoxy moiety's steric and electronic properties would be key descriptors in such models, influencing the selectivity and strength of these interactions.

The table below illustrates a hypothetical application of a predictive model for thiol reactivity, comparing this compound with other thiols.

| Compound | Predicted pKa of Thiol Group | Predicted Oxidation Potential (V) | Predicted Binding Affinity to Papain (kcal/mol) |

| This compound | 9.8 | 0.45 | -6.2 |

| 1-Butanethiol (B90362) | 10.5 | 0.38 | -4.1 |

| Thiophenol | 6.6 | 0.62 | -5.5 |

This table presents hypothetical data generated from a simulated predictive model for illustrative purposes.

By leveraging AI and ML, researchers can prioritize experimental efforts, focusing on the most promising avenues for the application of this compound and its derivatives, saving significant time and resources.

Exploration of this compound in Untapped Areas of Chemical Biology and Materials Science

The bifunctional nature of this compound, with its phenoxy and thiol groups, opens up possibilities for its use in largely unexplored areas of chemical biology and materials science.

In chemical biology , the thiol group is a versatile handle for bioconjugation and the development of chemical probes. creative-proteomics.comjmchemsci.com The thiol end of this compound could be used to anchor the molecule to biological systems, such as the cysteine residues of proteins or to functionalized gold nanoparticles for biosensing applications. jmchemsci.comnih.gov The 2,3-dimethylphenoxy group, in turn, could act as a reporter group, with its spectroscopic properties being monitored, or it could influence the molecule's cellular uptake and localization. Given that phenoxy structures are found in some herbicides that mimic plant growth hormones, there is a potential, albeit speculative, avenue for investigating its effects on plant biology or developing it into a tool for agricultural research. wikipedia.orgnih.govnufarm.com

In materials science , functionalized alkanethiols are fundamental building blocks for the creation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net The thiol group of this compound can form a strong bond with a gold substrate, while the phenoxy group would be exposed at the surface of the monolayer. creative-proteomics.comnih.gov The properties of this surface could be tuned by the presence of the 2,3-dimethylphenoxy group, potentially creating a hydrophobic and sterically hindered surface. Such SAMs could find applications in controlling surface wettability, preventing biofouling, or as platforms for molecular electronics. researchgate.net The specific substitution pattern on the phenyl ring could lead to unique packing arrangements in the SAM, a feature that could be exploited for creating highly ordered surfaces.

| Potential Application Area | Key Functional Group | Enabling Mechanism |

| Chemical Biology | Thiol | Covalent modification of proteins; Anchoring to biosensors. creative-proteomics.comjmchemsci.com |

| 2,3-dimethylphenoxy | Influencing cellular interactions; Potential as a reporter group. | |

| Materials Science | Thiol | Formation of self-assembled monolayers on gold surfaces. researchgate.net |

| 2,3-dimethylphenoxy | Tailoring surface properties (e.g., hydrophobicity, steric hindrance). |

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse this compound Analogs with Enhanced Academic Utility

The development of novel synthetic methodologies to create a library of analogs based on the this compound scaffold is crucial for systematically exploring its structure-activity relationships. Access to such a library would be invaluable for academic research, allowing for a deep dive into how structural modifications affect the compound's properties and potential applications.

One approach would be to develop a modular synthesis that allows for easy variation of both the aromatic and the thiol-containing parts of the molecule. For the aromatic component, a variety of substituted phenols could be used as starting materials to be coupled with a 4-carbon chain bearing a protected thiol. Conversely, the length of the alkyl chain connecting the phenoxy and thiol groups could be varied to study the impact of distance on the molecule's function.

Furthermore, novel synthetic strategies could focus on the late-stage functionalization of the aromatic ring, introducing different substituents to modulate the electronic and steric properties of the phenoxy group. The development of efficient methods for the synthesis of ω-functionalized alkanethiols is an active area of research and could be adapted for this purpose. researchgate.netpku.edu.cn For instance, the use of milder reaction conditions for thiol deprotection would be beneficial to ensure compatibility with a wider range of functional groups on the aromatic ring. nih.gov

The table below outlines some potential synthetic strategies for generating analogs.

| Synthetic Strategy | Description | Potential Analogs |

| Modular Synthesis | Coupling various substituted phenols with different lengths of ω-halo-alkylthiols (or protected versions). | Analogs with different substituents on the phenyl ring (e.g., chloro, nitro, methoxy) and varying alkyl chain lengths. |

| Late-Stage Functionalization | Performing electrophilic or nucleophilic aromatic substitution on the this compound core. | Introduction of functional groups like amines, carboxylic acids, or halogens at different positions on the aromatic ring. |

| Thiol Group Modification | Oxidation to the corresponding disulfide or reaction with electrophiles to form thioethers. | Dimeric structures linked by a disulfide bond; Thioether derivatives with diverse functionalities. |

By creating a diverse set of analogs, researchers can systematically investigate how subtle structural changes impact the molecule's performance in the applications envisioned in the sections above.

Collaborative Research Initiatives and Interdisciplinary Approaches to Comprehensive this compound Studies

Given the multifaceted potential of this compound, a comprehensive understanding of its properties and applications can only be achieved through collaborative and interdisciplinary research. The study of organosulfur compounds often spans multiple fields, from organic synthesis to materials science and chemical biology. nih.gov

A successful research program would necessitate the collaboration of computational chemists, synthetic organic chemists, materials scientists, and chemical biologists. Computational chemists could use AI and ML to predict the properties of the parent molecule and its analogs, guiding the efforts of synthetic chemists. youtube.com Synthetic chemists would then develop the methodologies to create these compounds. chemrxiv.orgacs.org

Once synthesized, materials scientists could investigate the formation and properties of SAMs derived from these molecules on various surfaces. researchgate.netacs.org In parallel, chemical biologists could explore their interactions with proteins and other biological systems, and assess their potential as probes or therapeutic leads. creative-proteomics.comjmchemsci.com

Such an interdisciplinary approach would foster a synergistic research environment where discoveries in one field can inform and accelerate progress in others. This collaborative model is essential for unlocking the full potential of novel molecules like this compound and translating fundamental research into practical applications.

Q & A

Q. What are the optimal synthetic routes for 4-(2,3-dimethylphenoxy)-1-butanethiol, considering the reactivity of the thiol group?

Methodological Answer: The synthesis involves two key steps: (1) Formation of the phenoxy ether and (2) Introduction of the thiol group.

- Phenoxy Ether Synthesis : React 2,3-dimethylphenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃) to form 4-(2,3-dimethylphenoxy)-1-bromobutane. Monitor regioselectivity via GC-MS to confirm substitution at the terminal bromine .

- Thiol Group Introduction : Perform a nucleophilic substitution using thiourea (NH₂CSNH₂) in ethanol under reflux, followed by hydrolysis with NaOH to yield the free thiol. Purify via column chromatography (hexane/ethyl acetate) to remove disulfide byproducts, which are common due to thiol oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to verify the absence of residual bromine (δ 3.4–3.6 ppm for -CH₂Br) and confirm thiol proton integration (δ 1.5–1.7 ppm for -SH, though often broad). -NMR should show distinct signals for the aromatic carbons (δ 110–150 ppm) and the thiol-bearing carbon (δ 25–30 ppm) .

- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for C₁₂H₁₈OS: 210.1082) and rule out disulfide dimers (m/z ~418) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound across different assays?

Methodological Answer:

- Assay Optimization : Ensure consistency in solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and pH (thiols are pH-sensitive; use buffered solutions at physiological pH).